

# A Technical Guide to Commercial Sources and Applications of Amino-PEG8-Boc Linkers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Amino-PEG8-Boc

Cat. No.: B605473

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial sources for **Amino-PEG8-Boc** linkers, crucial heterobifunctional molecules in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide includes a comparative analysis of commercial suppliers, detailed experimental protocols for their application, and visualizations of relevant biological pathways and experimental workflows to support researchers in their drug development endeavors.

## Introduction to Amino-PEG8-Boc Linkers

**Amino-PEG8-Boc** and its derivatives are invaluable tools in bioconjugation chemistry. These linkers possess a discrete eight-unit polyethylene glycol (PEG) chain, which enhances the solubility and pharmacokinetic properties of the resulting conjugates. The terminal functional groups—typically a Boc-protected amine and another reactive group such as a free amine or a carboxylic acid—allow for a controlled, sequential conjugation of different molecules, such as a targeting antibody and a cytotoxic payload. The tert-butoxycarbonyl (Boc) protecting group is stable under many reaction conditions but can be readily removed with mild acid, enabling a strategic and efficient synthesis of complex biomolecules.

## Commercial Sources for Amino-PEG8-Boc and Derivatives

The term "**Amino-PEG8-Boc**" can refer to several related structures with different terminal functionalities. It is critical for researchers to select the appropriate linker based on their specific conjugation strategy. Below are comparative tables of commercial suppliers for three common variants, categorized by their Chemical Abstracts Service (CAS) number.

Table 1: Commercial Sources for Amino-PEG8-t-butyl ester (CAS: 756526-06-4)

| Supplier       | Product Name                                                 | Molecular Formula                                | Molecular Weight | Purity | Storage Conditions                      |
|----------------|--------------------------------------------------------------|--------------------------------------------------|------------------|--------|-----------------------------------------|
| MedchemExpress | Amino-PEG8-Boc                                               | C <sub>23</sub> H <sub>47</sub> NO <sub>10</sub> | 497.62           | 99.84% | 4°C, protect from light                 |
| Biopharma PEG  | NH <sub>2</sub> -PEG8-CH <sub>2</sub> CH <sub>2</sub> COOtBu | C <sub>23</sub> H <sub>47</sub> NO <sub>10</sub> | 497.6            | ≥95%   | -5°C, keep in dry and avoid sunlight[1] |
| ChemScene      | Amino-PEG8-Boc                                               | C <sub>23</sub> H <sub>47</sub> NO <sub>10</sub> | 497.62           | ≥97%   | 4°C[2]                                  |
| Ambeed         | Amino-PEG8-Boc                                               | C <sub>23</sub> H <sub>47</sub> NO <sub>10</sub> | 497.62           | -      | -                                       |

Table 2: Commercial Sources for t-Boc-N-amido-PEG8-amine (CAS: 1052207-59-6)

| Supplier           | Product Name                     | Molecular Formula                                              | Molecular Weight | Purity | Storage Conditions                            |
|--------------------|----------------------------------|----------------------------------------------------------------|------------------|--------|-----------------------------------------------|
| BroadPharm         | t-boc-N-<br>amido-PEG8-<br>amine | C <sub>23</sub> H <sub>48</sub> N <sub>2</sub> O <sub>10</sub> | 512.6            | 98%    | -20°C[3]                                      |
| Biopharma<br>PEG   | Boc-NH-<br>PEG8-NH <sub>2</sub>  | C <sub>23</sub> H <sub>48</sub> N <sub>2</sub> O <sub>10</sub> | 512.63           | -      | -5°C, keep in<br>dry and avoid<br>sunlight[4] |
| AxisPharm          | t-Boc-N-<br>Amido-PEG8-<br>amine | -                                                              | -                | -      | -                                             |
| BOC<br>Sciences    | t-Boc-N-<br>amido-PEG8-<br>amine | -                                                              | -                | -      | -                                             |
| Glyco<br>MindSynth | t-boc-N-<br>amido-PEG8-<br>amine | C <sub>23</sub> H <sub>48</sub> N <sub>2</sub> O <sub>10</sub> | 512.6            | 95-98% | -                                             |

Table 3: Commercial Sources for Boc-NH-PEG8-CH<sub>2</sub>CH<sub>2</sub>COOH (CAS: 1334169-93-5)

| Supplier       | Product Name                                     | Molecular Formula                                | Molecular Weight | Purity      | Storage Conditions                         |
|----------------|--------------------------------------------------|--------------------------------------------------|------------------|-------------|--------------------------------------------|
| BroadPharm     | t-Boc-N-amido-PEG8-acid                          | -                                                | -                | -           | -                                          |
| Biopharma PEG  | Boc-NH-PEG8-COOH                                 | C <sub>24</sub> H <sub>47</sub> NO <sub>12</sub> | 541.6            | ≥95%        | -5°C, keep in dry and avoid sunlight[5][6] |
| MOLNOVA        | Boc-NH-PEG8-CH <sub>2</sub> CH <sub>2</sub> COOH | C <sub>24</sub> H <sub>47</sub> NO <sub>12</sub> | 541.63           | >98% (HPLC) | -                                          |
| ChemShuttle    | BocNH-PEG8-CH <sub>2</sub> CH <sub>2</sub> COOH  | C <sub>24</sub> H <sub>47</sub> NO <sub>12</sub> | 541.635          | 95%         | 2-8°C[7]                                   |
| Huateng Pharma | Boc-NH-PEG8-COOH                                 | C <sub>24</sub> H <sub>47</sub> NO <sub>12</sub> | 541.6            | ≥95%        | -5°C, keep in dry and avoid sunlight[6]    |
| Apinnotech     | Boc-NH-PEG8-CH <sub>2</sub> CH <sub>2</sub> COOH | -                                                | -                | -           | 0-4°C (short term), -20°C (long term)      |

## Experimental Protocols

The following protocols provide detailed methodologies for the application of **Amino-PEG8-Boc** linkers in the synthesis of PROTACs and ADCs.

### Protocol for PROTAC Synthesis using a Boc-Protected PEG Linker

This protocol outlines a general two-step solution-phase synthesis for coupling a target protein ligand and an E3 ligase ligand using a Boc-protected amine and carboxylic acid-terminated PEG8 linker.

### Step 1: Amide Coupling of the First Ligand

- Objective: To couple the first ligand (containing a primary or secondary amine) to the carboxylic acid terminus of the Boc-NH-PEG8-COOH linker.
- Materials:
  - Boc-NH-PEG8-CH<sub>2</sub>CH<sub>2</sub>COOH (1.2 equivalents)
  - Amine-containing ligand (1 equivalent)
  - HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
  - DIPEA (N,N-Diisopropylethylamine) (3 equivalents)
  - Anhydrous DMF (N,N-Dimethylformamide)
  - RP-HPLC system for purification
- Procedure:
  - Dissolve Boc-NH-PEG8-CH<sub>2</sub>CH<sub>2</sub>COOH and the amine-containing ligand in anhydrous DMF.
  - Add HATU to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.
  - Add DIPEA to the reaction mixture.
  - Stir the reaction at room temperature for 3-18 hours, monitoring progress by LC-MS.
  - Upon completion, purify the crude product by reverse-phase HPLC.

- Lyophilize the pure fractions to obtain the desired Boc-protected conjugate.

#### Step 2: Boc Deprotection and Coupling of the Second Ligand

- Objective: To remove the Boc protecting group and couple the second ligand (containing a carboxylic acid) to the newly exposed amine.
- Materials:
  - Boc-protected conjugate from Step 1
  - TFA (Trifluoroacetic acid)
  - DCM (Dichloromethane)
  - Carboxylic acid-containing second ligand
  - HATU, DIPEA, and anhydrous DMF (as in Step 1)
- Procedure:
  - Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.
  - Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.
  - Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. Co-evaporate with DCM several times to remove residual TFA. The resulting amine salt can often be used directly.
  - Perform a second amide coupling reaction by following the procedure in Step 1, using the deprotected intermediate and the second carboxylic acid-containing ligand.
  - Purify the final PROTAC molecule using RP-HPLC.

## Protocol for Antibody-Drug Conjugate (ADC) Synthesis via Lysine Conjugation

This protocol describes the conjugation of a drug-linker construct, prepared using an **Amino-PEG8-Boc** derivative, to the lysine residues of a monoclonal antibody.

### Step 1: Preparation of the Activated Drug-Linker

- Objective: To synthesize and activate the drug-linker construct for reaction with the antibody. This example assumes the use of a Boc-NH-PEG8-COOH linker.
- Procedure:
  - Couple the cytotoxic drug (containing a reactive amine) to the carboxylic acid of Boc-NH-PEG8-COOH using the amide coupling protocol described in section 3.1, Step 1.
  - Purify the Boc-protected drug-linker conjugate.
  - Deprotect the Boc group using the TFA/DCM method described in section 3.1, Step 2.
  - The now free amine on the PEG linker can be conjugated to the antibody. For lysine conjugation, the drug-linker's amine is typically modified to be reactive towards the antibody's lysines. A common method is to react the amine with an excess of a homobifunctional NHS ester crosslinker to create an NHS-activated drug-linker.

### Step 2: Antibody Conjugation

- Materials:
  - Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
  - NHS-activated drug-linker construct from Step 1
  - Conjugation buffer (e.g., PBS with 5% DMSO, pH 8.0-8.5)
  - Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
  - Size-exclusion chromatography (SEC) system for purification
- Procedure:

- Prepare the antibody solution at a concentration of 5-10 mg/mL.
- Dissolve the NHS-activated drug-linker in DMSO to a stock concentration of 10-20 mM.
- Add a 5-10 molar excess of the dissolved drug-linker to the antibody solution. The final DMSO concentration should be kept below 10% (v/v).
- Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
- Quench the reaction by adding the quenching solution to a final concentration of 50 mM to consume any unreacted NHS esters. Incubate for 30 minutes.
- Purify the resulting ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography.
- Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

## Mandatory Visualizations

### Experimental and Logical Workflows



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of a PROTAC molecule.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Emerging functions of the EGFR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to Commercial Sources and Applications of Amino-PEG8-Boc Linkers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b605473#commercial-sources-for-amino-peg8-boc>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)